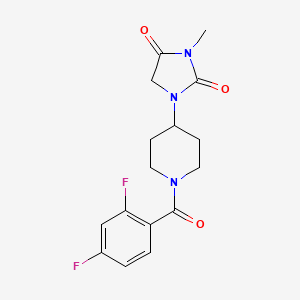
6-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives often involves cyclization reactions . For instance, a cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and Et3N under reflux in 1-propanol can yield the corresponding indole .Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and varies based on the specific compound. For example, the empirical formula for indole-2-carboxylic acid is C9H7NO2 .Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For instance, the cyclization reaction mentioned earlier is a common method for synthesizing indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For example, the melting point of indole-2-carboxylic acid is 202-206 °C .Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Classification
6-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid, as an indole derivative, is a subject of interest in organic synthesis chemistry. Indole and its derivatives have been pivotal in organic synthesis, inspiring a multitude of methods for their preparation. A comprehensive review by Taber and Tirunahari (2011) presents a classification framework for all indole syntheses, focusing on the formation of bonds in the five-membered indole ring and distinguishing between methods based on the last bond formed in the synthesis process. This review not only highlights the historical and current strategies but also encourages innovation in indole synthesis, ensuring that researchers are well-informed about the state of the art in this field (Taber & Tirunahari, 2011).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, like this compound, play a significant role in biotechnological applications, particularly in the context of microbial fermentation processes. Jarboe et al. (2013) discuss the inhibitory effects of carboxylic acids on microbes such as E. coli and S. cerevisiae. These acids can cause damage to cell membranes and decrease microbial internal pH, influencing the fermentation process. Understanding these inhibitory mechanisms is crucial for developing strategies to enhance microbial robustness and fermentation efficiency (Jarboe, Royce, & Liu, 2013).
Carboxylic Acid in Biomass-derived Chemical Production
The carboxylic acid functional group is integral in the synthesis of biomass-derived chemicals. Zhang et al. (2021) explore the application of levulinic acid (LEV), a biomass-derived chemical with carboxylic and carbonyl functional groups, in drug synthesis. This review highlights the versatility and economic benefits of using LEV and its derivatives in medicinal chemistry, providing insights into cost-effective and sustainable drug synthesis methods (Zhang et al., 2021).
Extraction and Recovery of Carboxylic Acids
In the context of industrial processes, the extraction and recovery of carboxylic acids from aqueous streams are critical. Sprakel and Schuur (2019) review solvent developments for liquid-liquid extraction (LLX) of carboxylic acids, discussing the efficiency and sustainability of various solvents, including ionic liquids and traditional amines, in the extraction process. This comprehensive review provides valuable information for optimizing carboxylic acid recovery and refining solvent selection for industrial applications (Sprakel & Schuur, 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting they may affect pathways related to viral replication .
Result of Action
Given that indole derivatives have a wide range of biological activities, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
6-chloro-1,3-dimethylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-8-4-3-7(12)5-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMFYWFCDWWHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC(=C2)Cl)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride](/img/structure/B2417397.png)
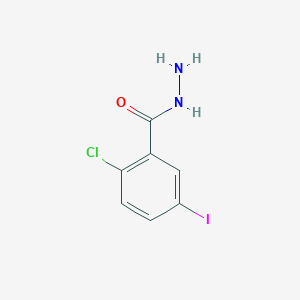
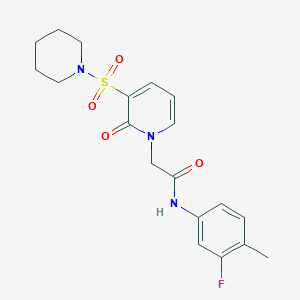


![N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2417408.png)
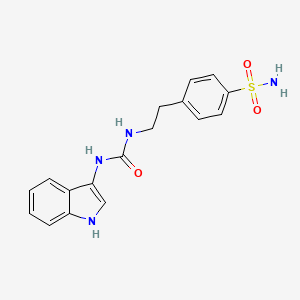
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2417410.png)
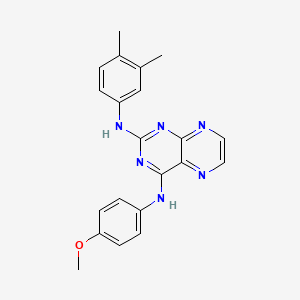
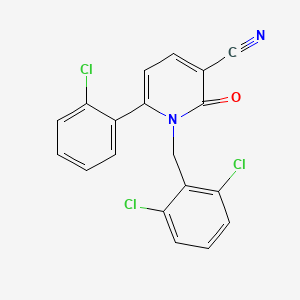

![N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2417416.png)
